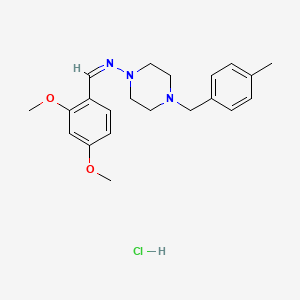
5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide often involves catalyzed reactions and carbonylation. For example, a cobalt-catalyzed C-H carbonylation of naphthylamides has been developed for the synthesis of benzo[cd]indol-2(1H)-one scaffolds, highlighting a method that could be adapted for the synthesis of related compounds. This method uses a traceless directing group and benzene-1,3,5-triyl triormate as the CO source, achieving moderate to high yields (Ying et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been extensively studied. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated, showing two symmetry independent molecules in the asymmetric unit with detailed bond lengths and angles, offering insights into the structural intricacies of such compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving bromo and naphthylamides derivatives, similar to this compound, have been explored, such as palladium-catalyzed preparation of N-substituted benz[c,d]indol-2-imines and amino-1-naphthylamides, demonstrating broad substrate scopes and mild conditions. This provides a pathway for the construction of antiproliferative agents and highlights the compound's chemical reactivity and potential applications (Zhang et al., 2022).
Physical Properties Analysis
The physical properties of bromoindoxyl acetate derivatives, closely related to the compound , show optimal pH values for enzymatic reactions and provide insights into the physical characteristics of these molecules, such as their solubility, crystallinity, and pH stability (Pearson & Defendi, 1957).
Chemical Properties Analysis
The chemical properties of this compound-related compounds can be inferred from studies on similar molecules, such as the synthesis and properties of novel, red colouring photochromic spirooxazines. These studies reveal the compound's photochromic behavior, reactivity to light, and potential applications in materials science (York & Evans, 2010).
Aplicaciones Científicas De Investigación
Histochemical Demonstration of Esterase Activity
A study by Pearson and Defendi (1957) explored the use of 5-bromoindoxyl acetate as a substrate for the histochemical demonstration of esterases. This research found that 5-bromoindoxyl acetate provides a distinct advantage in the study of esterases due to its resistance to hydrolysis and diffusion artifacts across various pH ranges, offering a valuable substrate for the histochemical examination of esterase activity in different tissues (Pearson & Defendi, 1957).
Synthesis of Benzo[cd]indol-2(1H)-one Scaffolds
Ying et al. (2019) reported on the cobalt-catalyzed C-H carbonylation of naphthylamides to synthesize benzo[cd]indol-2(1H)-one scaffolds. This method, employing a traceless directing group and benzene-1,3,5-triyl triormate as the CO source, facilitated the synthesis of various benzo[cd]indol-2(1H)-ones, showcasing the chemical versatility and potential for creating novel compounds for research applications (Ying et al., 2019).
Synthesis and Functionalization of Naphthoic Acids
Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the production of these compounds from brominated precursors through electrophilic fluorination. The study demonstrates the process of creating fluorinated naphthoic acids, which are valuable for their roles in several biologically active compounds, illustrating the importance of such methodologies in developing new materials for scientific research (Tagat et al., 2002).
Propiedades
IUPAC Name |
5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3/c20-12-8-9-16-14(10-12)17(23)18(24)22(16)19(25)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNSLIAYHUFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)